Tezacitabine
Description
A synthetic purine nucleoside analogue with potential antineoplastic activity.
This compound is a synthetic pyrimidine nucleoside analogue with potential antineoplastic activity. Phosphorylated by cellular kinases, this compound is converted into its active diphosphate and triphosphate metabolites. This compound diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. This compound triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
This compound Anhydrous is the anhydrous form of this compound, a synthetic pyrimidine nucleoside analogue with potential antineoplastic activity. Phosphorylated by cellular kinases, this compound is converted into its active diphosphate and triphosphate metabolites. This compound diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and eventually tumor cell apoptosis. This compound triphosphate acts as a substrate for DNA polymerase, thereby further inhibiting DNA replication. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates, a necessary step for DNA synthesis, and is overexpressed in many tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXZLZWLOBBLO-ASKVSEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156446 | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130306-02-4, 171176-43-5 | |
| Record name | Tezacitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezacitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZACITABINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tezacitabine's Double-Edged Sword: A Technical Deep Dive into its DNA Synthesis Inhibition
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Tezacitabine in DNA Synthesis
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of this compound, a deoxycytidine analogue. By elucidating its dual action on DNA synthesis, this document serves as a critical resource for professionals engaged in oncology research and drug development.
Introduction: The Clinical Landscape of a Potent Antimetabolite
This compound ((E)-2'-deoxy-2'-(fluoromethylene)cytidine, FMdC) is a nucleoside analogue that has demonstrated significant cytostatic and cytotoxic effects against various cancer cell lines.[1] Its development, although met with challenges in clinical trials, has provided valuable insights into the design of antimetabolite-based cancer therapies. Understanding the intricacies of its mechanism of action is paramount for the future development of this class of drugs.
The Dual-Pronged Attack on DNA Replication
This compound's efficacy stems from its ability to disrupt DNA synthesis through a coordinated, two-pronged assault on key cellular processes. This dual mechanism involves the inhibition of a critical enzyme for DNA precursor synthesis and the direct termination of DNA chain elongation.
Intracellular Activation: The Prerequisite for Potency
Like many nucleoside analogues, this compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Upon cellular uptake, it is sequentially phosphorylated by deoxycytidine kinase and other cellular kinases to its active diphosphate (FMdCDP) and triphosphate (FMdCTP) forms.[2] This activation is a crucial determinant of its therapeutic window and efficacy.
Caption: Intracellular phosphorylation cascade of this compound.
Crippling the Supply Line: Inhibition of Ribonucleotide Reductase
The diphosphate metabolite, FMdCDP, acts as a potent and irreversible inhibitor of ribonucleotide reductase (RR).[3] This enzyme is the lynchpin in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, this compound effectively depletes the intracellular pool of dNTPs. This action not only halts DNA synthesis due to a lack of precursors but also potentiates the second arm of this compound's attack by reducing the competition for its triphosphate form.
Caption: Inhibition of Ribonucleotide Reductase by this compound Diphosphate.
The Final Blow: DNA Chain Termination
The triphosphate metabolite, FMdCTP, serves as a fraudulent substrate for DNA polymerases, particularly DNA polymerase α, and is incorporated into the growing DNA strand in place of the natural deoxycytidine triphosphate (dCTP).[2] Following its incorporation, the unique structure of this compound leads to the termination of DNA chain elongation. Evidence suggests a "masked chain termination" mechanism, similar to that of gemcitabine, where one additional nucleotide is incorporated after the this compound analogue before the polymerase machinery grinds to a halt.[1][4] This penultimate positioning of the drug makes it difficult for the cell's proofreading exonucleases to recognize and excise the fraudulent nucleotide, leading to an irreversible termination of DNA synthesis.[4] This ultimately triggers apoptotic cell death.[1]
Caption: DNA chain termination by this compound Triphosphate.
Impact on the Cell Cycle: A G1/S Phase Blockade
The disruption of DNA synthesis by this compound leads to a halt in the cell cycle, primarily at the G1 and S phases. While the precise signaling pathways are still under investigation, the G1/S checkpoint is critically regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK2, and their association with cyclins E and A. The depletion of dNTPs and the direct blockage of DNA replication forks by incorporated this compound are potent signals of cellular distress that activate checkpoint pathways. These pathways ultimately converge on the inhibition of CDK activity, preventing the cell from progressing into the S phase and completing DNA replication.
Caption: this compound-induced G1/S cell cycle arrest pathway.
Quantitative Analysis of this compound's Activity
The potency of this compound and its metabolites has been quantified in various in vitro studies. These values are essential for understanding the drug's therapeutic potential and for guiding the design of future analogues.
| Compound | Target | Assay System | Potency (IC50) |
| This compound | Cell Proliferation | HeLa S3 cells | 30-50 nM |
Methodologies for Key Experiments
The elucidation of this compound's mechanism of action relies on a suite of specialized biochemical and cell-based assays. The following sections provide an overview of the methodologies for the key experiments cited.
Ribonucleotide Reductase Inhibition Assay
Objective: To determine the inhibitory effect of this compound diphosphate (FMdCDP) on the activity of ribonucleotide reductase.
Principle: The assay measures the conversion of a radiolabeled ribonucleoside diphosphate (e.g., [³H]CDP) to its corresponding deoxyribonucleoside diphosphate in the presence and absence of the inhibitor.
Protocol Outline:
-
Enzyme Preparation: Purified or partially purified ribonucleotide reductase is used.
-
Reaction Mixture: A typical reaction mixture contains the enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), a reducing agent (e.g., dithiothreitol), allosteric effectors (e.g., ATP), and varying concentrations of FMdCDP.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Quenching: The reaction is stopped, typically by the addition of acid.
-
Separation and Quantification: The product (dCDP) is separated from the substrate (CDP) using techniques like HPLC or thin-layer chromatography. The amount of product formed is quantified by scintillation counting of the radiolabel.
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Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.
Caption: Experimental workflow for a ribonucleotide reductase inhibition assay.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of this compound triphosphate (FMdCTP) on the activity of DNA polymerases.
Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic DNA template-primer by a purified DNA polymerase in the presence of the inhibitor.
Protocol Outline:
-
Enzyme and Substrate: Purified DNA polymerase (e.g., polymerase α, δ, or ε) and a synthetic DNA template-primer are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, the template-primer, a mixture of dNTPs including a radiolabeled one (e.g., [³H]dCTP or [α-³²P]dCTP), and varying concentrations of FMdCTP.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Termination: The reaction is stopped by the addition of EDTA or by spotting onto a filter membrane.
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Quantification: The amount of radiolabeled dNTP incorporated into the DNA is quantified by precipitating the DNA and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The rate of DNA synthesis is determined, and the inhibition constant (Ki) is calculated using kinetic models such as the Michaelis-Menten equation, often through Lineweaver-Burk or Dixon plots.
Caption: Experimental workflow for a DNA polymerase inhibition assay.
Conclusion and Future Directions
This compound exemplifies a powerful class of anticancer agents that exploit the fundamental process of DNA synthesis. Its dual mechanism of action, involving both the depletion of DNA precursors and the direct termination of DNA chain elongation, provides a robust strategy for inducing cancer cell death. While clinical development has faced hurdles, the detailed understanding of its molecular interactions offers a solid foundation for the rational design of next-generation nucleoside analogues with improved therapeutic indices. Key areas for future research include the precise determination of the kinetic parameters of inhibition for various DNA polymerases and a deeper elucidation of the signaling pathways governing this compound-induced cell cycle arrest. Such knowledge will be instrumental in unlocking the full potential of this therapeutic approach.
References
- 1. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Incorporation of Tezacitabine Triphosphate into DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tezacitabine (FMdC) is a potent pyrimidine nucleoside analog that has demonstrated significant preclinical and clinical activity against a range of solid tumors. Its cytotoxic effects are primarily attributed to a dual mechanism of action following intracellular phosphorylation. The diphosphate metabolite, this compound-diphosphate (FMdCDP), is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxynucleoside triphosphates (dNTPs). The triphosphate metabolite, this compound-triphosphate (FMdCTP), acts as a fraudulent substrate for DNA polymerases, leading to its incorporation into the growing DNA strand. This incorporation event is a critical step in the drug's mechanism, resulting in chain termination and the induction of a DNA damage response, ultimately culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core principles governing the incorporation of this compound triphosphate into DNA, including its kinetic parameters, the experimental protocols used for its study, and the downstream cellular consequences.
Mechanism of Action: A Dual Assault on DNA Synthesis
This compound's efficacy stems from its two-pronged attack on the cellular machinery responsible for DNA replication and repair.
-
Inhibition of Ribonucleotide Reductase: Following cellular uptake, this compound is phosphorylated by deoxycytidine kinase to its diphosphate form, FMdCDP. This metabolite acts as an irreversible inhibitor of RNR, leading to a depletion of the intracellular pool of dNTPs, particularly deoxycytidine triphosphate (dCTP). This depletion enhances the competitive advantage of FMdCTP for incorporation into DNA.
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Incorporation into DNA and Chain Termination: this compound is further phosphorylated to its active triphosphate form, FMdCTP. FMdCTP mimics the natural substrate dCTP and is recognized by DNA polymerases.[1] Upon incorporation into the nascent DNA strand, the presence of the fluorine atoms on the 2' position of the sugar moiety sterically hinders the subsequent addition of the next nucleotide, leading to the termination of DNA chain elongation.[2] This "masked chain termination" is a key feature of its cytotoxic effect.[3]
Quantitative Analysis of this compound Triphosphate Incorporation
Understanding the kinetics of FMdCTP incorporation is crucial for predicting its efficacy and for the rational design of combination therapies. While specific kinetic parameters for this compound triphosphate are not extensively published, studies on similar nucleoside analogs provide a framework for its evaluation.
| Parameter | Description | Expected Trend for this compound Triphosphate |
| Km | Michaelis constant; represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | The apparent Km value for 5-Aza-2'-deoxycytidine 5'-triphosphate (a related analog) with DNA polymerase alpha was found to be 3.0 µM, which is comparable to the Km of the natural substrate dCTP (2.0 µM).[1] A similar competitive range is expected for this compound triphosphate. |
| kcat (or kpol) | Turnover number; represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | The rate of incorporation (kpol) for nucleoside analogs is generally slower than that for natural dNTPs.[4] |
| Vmax | Maximum rate of the reaction when the enzyme is saturated with the substrate. | The apparent Vmax for 5-Aza-2'-deoxycytidine 5'-triphosphate was slightly lower than that for dCTP.[1] A similar trend is anticipated for this compound triphosphate. |
| kcat/Km | Catalytic efficiency; reflects the overall efficiency of the enzyme in converting substrate to product. | The catalytic efficiency of incorporation for nucleoside analogs is typically lower than that of their natural counterparts.[4] |
Table 1. Key Kinetic Parameters for Nucleoside Analog Incorporation.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to investigate the incorporation of this compound triphosphate into DNA and its subsequent cellular effects.
Primer Extension Assay to Determine Incorporation and Chain Termination
This assay directly visualizes the incorporation of this compound triphosphate and its effect on DNA chain elongation by a DNA polymerase.
Protocol:
-
Primer-Template Annealing: A 5'-radiolabeled (e.g., with 32P) or fluorescently labeled DNA primer is annealed to a complementary synthetic DNA template.
-
Reaction Setup: The annealed primer-template is incubated with a purified DNA polymerase (e.g., DNA polymerase alpha) in a reaction buffer containing a mixture of dNTPs and varying concentrations of this compound triphosphate.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined time at the optimal temperature for the polymerase. The reaction is then stopped by the addition of a quench solution (e.g., EDTA and formamide).
-
Gel Electrophoresis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is exposed to a phosphor screen or imaged using a fluorescence scanner to visualize the radiolabeled or fluorescently labeled DNA fragments. The presence of shorter DNA fragments in the presence of this compound triphosphate indicates incorporation and chain termination.
Quantification of this compound in Genomic DNA by Mass Spectrometry
This method provides a highly sensitive and specific means to quantify the amount of this compound incorporated into the DNA of treated cells.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound for a specified duration.
-
Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a commercial DNA isolation kit, with precautions taken to prevent contamination.[5]
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides using a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[6][7]
-
Sample Preparation: An internal standard (e.g., stable isotope-labeled this compound) is added to the hydrolyzed DNA samples. The samples are then typically purified by solid-phase extraction.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of incorporated this compound is determined by comparing the peak area of this compound to that of the internal standard and normalizing to the total amount of DNA analyzed (often determined by quantifying a natural deoxynucleoside like deoxyguanosine).[6][8]
Cell-Based Assays to Assess Downstream Effects
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for the formation of a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.[9]
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[10][11]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI.[12][13]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined. This compound has been shown to induce a block in the G1 and S phases of the cell cycle.[14]
This method is used to detect the activation of key proteins involved in the apoptotic pathway following this compound-induced DNA damage.
Protocol:
-
Protein Extraction: Cells are treated with this compound, and total protein lysates are prepared.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP.[9][10][11][15] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in the levels of cleaved caspases and PARP indicates the induction of apoptosis.[16][17]
Signaling Pathways Activated by this compound-Induced DNA Damage
The incorporation of this compound triphosphate into DNA creates a replication-blocking lesion, which is recognized by the cell's DNA damage response (DDR) machinery. This triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis. A key pathway involved in responding to replication stress is the ATR-Chk1 pathway.[12][17][18]
Upon replication fork stalling caused by incorporated this compound, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[12][18] ATR then phosphorylates and activates its downstream effector, the checkpoint kinase Chk1.[12][18] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[19] This leads to cell cycle arrest, providing time for the cell to attempt DNA repair. If the damage is too extensive, this signaling cascade can ultimately trigger apoptosis.[14] Another hallmark of the DNA damage response is the phosphorylation of the histone variant H2AX to form γH2AX at the sites of DNA damage, which can be detected as nuclear foci.[12][20][21]
Conclusion
The incorporation of this compound triphosphate into DNA is a pivotal event in its anticancer activity. This act of molecular mimicry sabotages the fundamental process of DNA replication, leading to chain termination, the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptotic cell death. A thorough understanding of the kinetics and cellular consequences of this incorporation is essential for optimizing the clinical use of this compound and for the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells in DNA replication and repair. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound and other nucleoside analogs.
References
- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of gemcitabine triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 6. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]
- 9. Caspase-mediated Cleavage of β-Catenin Precedes Drug-induced Apoptosis in Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dynamic processivity of the T4 DNA polymerase during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Tezacitabine's Targeting of Cancer Cell Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine, FMdC) is a synthetic nucleoside analog that has demonstrated significant preclinical antitumor activity. Its mechanism of action is multifaceted, primarily targeting critical pathways involved in DNA synthesis and cell cycle regulation, leading to cancer cell death. This technical guide provides an in-depth overview of this compound's molecular targets, its impact on cancer cell signaling pathways, and detailed methodologies for key experimental assessments. Quantitative data from various studies are summarized to facilitate comparative analysis.
Introduction
This compound is a deoxycytidine analog characterized by a fluoromethylene group at the 2' position of the ribose sugar. This structural modification confers its unique anticancer properties. Like other nucleoside analogs, this compound requires intracellular phosphorylation to its active diphosphate and triphosphate forms to exert its cytotoxic effects. This guide will delve into the specific molecular interactions and cellular consequences of this compound treatment in cancer cells.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action upon intracellular activation:
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphorylated form of this compound (FMdC-DP) acts as a potent and irreversible inhibitor of ribonucleotide reductase. RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication and inducing S-phase arrest in the cell cycle.
-
DNA Chain Termination: The triphosphorylated form of this compound (FMdC-TP) is recognized by DNA polymerases and is incorporated into the growing DNA strand during replication. The presence of the 2'-fluoromethylene group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation. This results in DNA fragmentation and the activation of apoptotic pathways.
The combined effect of RNR inhibition and DNA chain termination leads to significant DNA damage, cell cycle arrest, and ultimately, programmed cell death in rapidly proliferating cancer cells.
Signaling Pathways and Cellular Processes Affected
This compound's primary mechanisms of action trigger a cascade of events within cancer cells, impacting several key signaling pathways and cellular processes.
Cell Cycle Regulation
By depleting dNTP pools and causing DNA strand breaks, this compound activates cell cycle checkpoints, primarily at the G1/S and S phases. This leads to a dose-dependent accumulation of cells in the S phase, preventing their progression into mitosis. At higher concentrations or with prolonged exposure, cells may also arrest in the G1 phase.
dot
Caption: this compound's impact on the cell cycle.
Apoptosis Induction
The accumulation of DNA damage and the stalling of replication forks are potent inducers of apoptosis. This compound-induced apoptosis is characterized by the activation of caspase cascades, leading to the cleavage of key cellular substrates and the orderly dismantling of the cell. The appearance of a sub-G1 peak in cell cycle analysis is a hallmark of apoptotic cell death.
dot
Caption: Apoptosis induction by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| WiDr | Colon Cancer | MTT | 79 ± 0.1 | [1] |
| WiDr | Colon Cancer | MTT (with Pentoxifylline) | 31.2 ± 2.1 | [1] |
| ML-1 | Myeloid Leukemia | MTT | ~10 | [2] |
| HL-60 | Promyelocytic Leukemia | MTT | ~30 | [2] |
Table 2: Effect of this compound (10 nM) on Cell Cycle Distribution
| Cell Line | Treatment Time (hours) | % G1 | % S | % G2/M | % Sub-G1 (Apoptosis) | Reference |
| HL-60 | 0 | 45 | 40 | 15 | <5 | [2] |
| 24 | 25 | 60 | 15 | <5 | [2] | |
| 48 | 15 | 35 | <5 | ~50 | [2] | |
| ML-1 | 0 | 45 | 40 | 15 | <5 | [2] |
| 12 | 55 | 35 | 10 | <5 | [2] | |
| 24 | 40 | 25 | 5 | ~30 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Ribonucleotide Reductase (RNR) Activity Assay (Adapted from LC-MS/MS Method)
This protocol is adapted from a general method for measuring RNR activity and can be used to assess the inhibitory effect of this compound diphosphate.
Objective: To quantify the enzymatic activity of RNR in the presence and absence of this compound diphosphate by measuring the conversion of a ribonucleotide substrate to a deoxyribonucleotide product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Purified RNR enzyme (human recombinant)
-
Ribonucleotide substrate (e.g., CDP)
-
This compound diphosphate (FMdC-DP)
-
Reaction buffer (e.g., HEPES buffer containing ATP, MgCl2, and a reducing agent like DTT)
-
Quenching solution (e.g., ice-cold methanol)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the RNR enzyme, reaction buffer, and the ribonucleotide substrate in a microcentrifuge tube.
-
Inhibitor Addition: For the experimental group, add varying concentrations of this compound diphosphate to the reaction mixture. For the control group, add an equivalent volume of buffer.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the reducing agent. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant containing the nucleotide mixture.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable chromatography column to separate the ribonucleotide substrate from the deoxyribonucleotide product. Quantify the amount of product formed using mass spectrometry.
-
Data Analysis: Calculate the percentage of RNR inhibition by comparing the amount of product formed in the presence of this compound diphosphate to the amount formed in the control group.
dot```dot digraph "RNR_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Ribonucleotide Reductase (RNR) Activity Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Prepare Reaction Mix\n(RNR, Buffer, Substrate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add this compound-DP\n(or Buffer Control)"]; Incubate [label="Initiate & Incubate\n(37°C)"]; Quench [label="Quench Reaction\n(Cold Methanol)"]; Centrifuge [label="Centrifuge & Collect Supernatant"]; Analyze [label="LC-MS/MS Analysis"]; Data [label="Calculate % Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_Inhibitor; Add_Inhibitor -> Incubate; Incubate -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> Data; }
Caption: Workflow for DNA incorporation assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 population (apoptotic cells) following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for desired time points. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of early and late apoptotic cells, as well as necrotic cells, following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion
This compound is a promising anticancer agent with a well-defined dual mechanism of action that targets fundamental cellular processes of DNA synthesis and replication. Its ability to inhibit ribonucleotide reductase and induce DNA chain termination leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar nucleoside analogs. Further research focusing on combination therapies and the identification of predictive biomarkers will be crucial in advancing this compound towards clinical application.
References
- 1. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tezacitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine; FMdC) is a novel pyrimidine nucleoside analog that has demonstrated potent antiproliferative and antitumor activities in preclinical and clinical studies. As a prodrug, it requires intracellular phosphorylation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from clinical and preclinical investigations. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of anticancer therapies.
Pharmacokinetics
This compound is administered intravenously and undergoes rapid distribution and metabolism. Its pharmacokinetic profile has been characterized in Phase I clinical trials, revealing a linear relationship with dose and a relatively short half-life.
Clinical Pharmacokinetics
A Phase I study involving seventy patients with refractory solid tumors provided key insights into the clinical pharmacokinetics of this compound. The drug was administered via intravenous infusion over 30 minutes in various dosing schedules. The terminal half-life of this compound was determined to be between 3 to 4 hours.[1] Pharmacokinetic parameters were not significantly affected by different dosing schedules, and there was no evidence of drug accumulation with multiple doses. Following administration, approximately 23% of the this compound dose is recovered as unchanged drug in the urine.[1] The primary metabolite identified is the uridine analogue (FMdU), which results from the deamination of this compound.[1]
Table 1: Summary of Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 3 - 4 hours | [1] |
| Urinary Excretion (unchanged drug) | 23% | [1] |
| Primary Metabolite | (E)-2'-deoxy-2'-(fluoromethylene)uridine (FMdU) | [1] |
Pharmacokinetic data such as Cmax and AUC are presented graphically in the source material and have not been extracted into tabular format here.
Pharmacodynamics
The anticancer activity of this compound stems from its dual mechanism of action, which disrupts DNA synthesis and repair, ultimately leading to apoptotic cell death.
Mechanism of Action
Upon cellular uptake, this compound is phosphorylated by intracellular kinases to its active diphosphate (FMdCDP) and triphosphate (FMdCTP) forms.
-
Inhibition of Ribonucleotide Reductase: this compound diphosphate (FMdCDP) acts as a potent and irreversible inhibitor of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication.
-
Incorporation into DNA: this compound triphosphate (FMdCTP) is incorporated into the growing DNA strand during replication. This incorporation leads to "masked chain termination," where after the insertion of the this compound nucleotide, only one more deoxynucleotide can be added before DNA polymerase is unable to proceed. This results in the formation of DNA strand breaks.
The combined effect of RNR inhibition and DNA chain termination leads to the induction of apoptosis.
Cell Cycle Effects
This compound has been shown to induce cell cycle arrest, primarily in the G1 and S phases. The blockage at the G1/S transition is a direct consequence of the depletion of the deoxyribonucleotide pool due to ribonucleotide reductase inhibition, which prevents cells from initiating DNA replication. The S-phase arrest is attributed to the incorporation of this compound into DNA, leading to the activation of intra-S-phase checkpoints in response to DNA damage.
Induction of Apoptosis
The accumulation of DNA strand breaks and the stalling of replication forks triggered by this compound activate the intrinsic pathway of apoptosis. This process is mediated by the activation of a cascade of caspases, with caspase-3 and caspase-7 playing a central role as executioner caspases. Activated caspase-3 and -7 are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Antitumor Activity
Preclinical studies have demonstrated the antitumor activity of this compound in a variety of human tumor xenograft models. Clinical activity has also been observed in Phase I and II trials in patients with advanced solid tumors, including those of esophageal and gastrointestinal origin.[2] A Phase I dose-escalation trial of this compound in combination with 5-fluorouracil (5-FU) in patients with advanced solid tumors established a maximum tolerated dose of 200 mg/m² for this compound when administered with 200 mg/m²/day of continuous infusion 5-FU.[2] In this study, partial responses or disease stabilization were observed in 55% of assessable patients.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from patients at multiple time points following intravenous infusion of this compound.
-
Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Analytical Method: Plasma concentrations of this compound and its primary metabolite, FMdU, are determined using a validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance, are calculated from the plasma concentration-time data using non-compartmental analysis.
Cell Cycle Analysis
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of this compound for specified durations.
-
Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.[3]
-
DNA Staining: Fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.[3][4]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content using cell cycle analysis software.[5]
Apoptosis (DNA Fragmentation) Assay
-
Cell Culture and Treatment: Cells are treated with this compound to induce apoptosis.
-
DNA Extraction: Both adherent and floating cells are collected and lysed. Low molecular weight DNA is selectively extracted.
-
Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel.[6]
-
Visualization: DNA fragments are visualized by staining with an intercalating dye (e.g., ethidium bromide) and viewed under UV light.
-
Interpretation: The presence of a "ladder" of DNA fragments, representing multiples of internucleosomal DNA cleavage (approximately 180-200 base pairs), is indicative of apoptosis.[6]
Conclusion
This compound is a promising anticancer agent with a well-defined dual mechanism of action that targets fundamental processes of DNA synthesis and integrity. Its pharmacokinetic profile is characterized by a short half-life and linear kinetics. The pharmacodynamic effects of this compound, including ribonucleotide reductase inhibition, DNA incorporation, cell cycle arrest, and induction of apoptosis, provide a strong rationale for its clinical development. Further investigation into its efficacy in combination with other chemotherapeutic agents and the identification of predictive biomarkers will be crucial for optimizing its therapeutic potential. This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound to support ongoing and future research in oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I dose-escalation study of this compound in combination with 5-fluorouracil in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
Tezacitabine Metabolites and Their Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine) is a synthetic nucleoside analogue with demonstrated potent antiproliferative and antitumor activities. As a prodrug, its pharmacological effects are contingent upon intracellular metabolic activation. This technical guide provides a comprehensive overview of the metabolism of this compound, focusing on the generation of its active diphosphate and triphosphate metabolites and their respective mechanisms of action. Due to the limited availability of specific quantitative data for this compound's metabolites in publicly accessible literature, this guide incorporates illustrative quantitative data and detailed experimental protocols for the closely related and well-characterized nucleoside analogue, gemcitabine, to provide a representative understanding of the methodologies and potential activity profiles.
Introduction
This compound is a promising chemotherapeutic agent that exerts its cytotoxic effects through a dual mechanism of action, targeting critical cellular processes involved in DNA synthesis and replication. Its activity is dependent on its intracellular conversion into phosphorylated metabolites that act as potent inhibitors of key enzymes. This guide delves into the metabolic pathway of this compound, the functional roles of its active metabolites, and the experimental approaches used to characterize their activity.
Metabolic Activation of this compound
This compound, like many nucleoside analogues, requires intracellular phosphorylation to become pharmacologically active. This process is initiated by the action of cellular kinases.
Phosphorylation Cascade
The metabolic activation of this compound proceeds through a sequential phosphorylation cascade, catalyzed by intracellular nucleoside and nucleotide kinases.
Figure 1: Metabolic phosphorylation pathway of this compound.
Activity of this compound Metabolites
The antiproliferative effects of this compound are mediated by its diphosphate and triphosphate metabolites, which target distinct cellular components.
This compound Diphosphate: Inhibition of Ribonucleotide Reductase
This compound diphosphate is a potent, irreversible inhibitor of ribonucleotide reductase (RNR)[1]. RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair[1]. By inhibiting RNR, this compound diphosphate depletes the intracellular pool of dNTPs, thereby halting DNA synthesis.
This compound Triphosphate: DNA Chain Termination
This compound triphosphate acts as a fraudulent substrate for DNA polymerases and is incorporated into the growing DNA strand during replication[1]. The presence of the 2'-(fluoromethylene) group on the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation[1].
Figure 2: Dual mechanism of action of this compound metabolites.
Quantitative Activity of Metabolites
| Metabolite | Target | Parameter | Value (Gemcitabine) | Reference |
| Gemcitabine Diphosphate | Ribonucleotide Reductase | IC50 | ~1 µM | [2] |
| Gemcitabine Triphosphate | DNA Polymerase α | Ki | ~1.3 µM | [2] |
| DNA Polymerase ε | Ki | ~3.0 µM | [2] |
Table 1: Representative quantitative activity of gemcitabine metabolites. Note: These values are for gemcitabine and are intended to be illustrative of the potential activity range for this compound metabolites.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of this compound's metabolites. The following sections outline representative methodologies, again drawing from established protocols for gemcitabine where specific this compound methods are not available.
Intracellular Phosphorylation Assay
Objective: To quantify the intracellular formation of this compound monophosphate, diphosphate, and triphosphate.
Figure 3: Workflow for intracellular phosphorylation assay.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116, A549) to mid-log phase.
-
Drug Incubation: Incubate the cells with varying concentrations of radiolabeled this compound (e.g., [3H]-Tezacitabine) for different time points.
-
Metabolite Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable extraction buffer (e.g., 60% methanol).
-
HPLC Analysis: Separate the parent drug and its phosphorylated metabolites from the cell extracts using a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) column.
-
Quantification: Quantify the amount of each metabolite by collecting fractions from the HPLC and measuring radioactivity using a liquid scintillation counter.
Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound diphosphate on RNR activity.
Methodology:
-
Enzyme Preparation: Purify recombinant human RNR or use cell lysates containing RNR activity.
-
Reaction Mixture: Prepare a reaction mixture containing the RNR enzyme, its substrate (e.g., [3H]-CDP), allosteric effectors (e.g., ATP), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Addition: Add varying concentrations of this compound diphosphate to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Product Separation: Stop the reaction and separate the product ([3H]-dCDP) from the substrate using an appropriate method, such as thin-layer chromatography (TLC) or HPLC.
-
Data Analysis: Quantify the amount of product formed and calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
DNA Polymerase Incorporation and Chain Termination Assay
Objective: To evaluate the efficiency of incorporation of this compound triphosphate by DNA polymerases and its effect on DNA chain elongation.
Methodology:
-
Primer-Template Preparation: Design and anneal a fluorescently labeled DNA primer to a complementary DNA template.
-
Polymerase Reaction: Set up a reaction containing the primer-template duplex, a purified DNA polymerase (e.g., DNA polymerase α), dNTPs, and varying concentrations of this compound triphosphate.
-
Incubation and Termination: Incubate the reaction at 37°C and terminate it at different time points by adding a stop solution (e.g., formamide with EDTA).
-
Gel Electrophoresis: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Analysis: Visualize the DNA fragments using a fluorescence scanner. The efficiency of incorporation and the extent of chain termination can be determined by analyzing the band intensities of the full-length and terminated products.
Conclusion
This compound is a prodrug that undergoes intracellular phosphorylation to yield its active diphosphate and triphosphate metabolites. These metabolites exert a potent antitumor effect through a dual mechanism involving the inhibition of ribonucleotide reductase and the termination of DNA chain elongation. While specific quantitative data for this compound metabolites remain limited in the public domain, the methodologies and representative data from the closely related analogue, gemcitabine, provide a robust framework for understanding and further investigating the pharmacological profile of this promising anticancer agent. Further research is warranted to precisely quantify the activity of this compound's metabolites and to fully elucidate their clinical potential.
References
An In-depth Technical Guide on the In Vivo Antitumor Activity of Tezacitabine
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tezacitabine, also known as (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC), is a novel deoxycytidine nucleoside analogue that has demonstrated potent antitumor activity in preclinical studies.[1] Its unique dual mechanism of action, targeting both ribonucleotide reductase (RNR) and DNA replication, distinguishes it from other antimetabolites. This document provides a comprehensive technical overview of the in vivo antitumor efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical xenograft models, and outlining representative experimental protocols. The synergistic potential of this compound in combination with other chemotherapeutic agents, particularly fluoropyrimidines, is also explored.
Mechanism of Action
This compound exerts its antitumor effects through a dual-action mechanism that is initiated following its intracellular phosphorylation by cellular kinases.[2]
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite of this compound (FMdC-DP) acts as an irreversible inhibitor of ribonucleotide reductase (RNR).[2] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, which are essential precursors for DNA synthesis.[2] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and inducing apoptosis in tumor cells.[2] This enzyme is often overexpressed in various tumor types, making it a key therapeutic target.[2]
-
DNA Chain Termination: The triphosphate metabolite of this compound (FMdC-TP) functions as a substrate for DNA polymerase.[2] Its incorporation into the growing DNA strand during replication or repair leads to DNA chain termination, further compromising the integrity and synthesis of DNA.[2]
An important characteristic of this compound is its relative resistance to metabolic deactivation by cytidine deaminase, an enzyme that rapidly catabolizes other cytidine analogues.[2]
In Vivo Antitumor Activity
Preclinical in vivo studies have been conducted to evaluate the antitumor efficacy of this compound, both as a monotherapy and in combination with other agents, across various human tumor xenograft models.
Monotherapy Studies
This compound has demonstrated potent single-agent activity in several human tumor models. Studies have focused on correlating its antitumor effect with its primary mechanism of RNR inhibition.
| Cancer Model | Cell Line | Drug Administration | Key Outcome | Reference |
| Human Lung Carcinoma | LX-1 | 15 mg/kg (i.v.) or 30 mg/kg (p.o.) | Demonstrated strong and prolonged inhibition of RNR activity, contributing to its potent antitumor efficacy. | [1] |
| Human Cervical Carcinoma | HeLa S3 | 250 mg/kg | Showed continuous inhibition of RNR activity for up to 72 hours post-administration. | [1] |
Combination Therapy Studies
The efficacy of this compound has been significantly enhanced when used in sequential combination with fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrug, Capecitabine. The interaction is highly schedule-dependent.[3]
Synergy with Capecitabine: A key finding is that this compound elevates the activity of thymidine phosphorylase (TP), the enzyme required to convert the capecitabine prodrug into its active form, 5-FU, within the tumor.[1] This enzymatic upregulation provides a mechanistic basis for the enhanced antitumor activity observed in combination regimens.[1]
References
Methodological & Application
Tezacitabine In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Tezacitabine (also known as FMdC), a potent nucleoside analogue with established antineoplastic properties. This document details its mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides detailed protocols for key in vitro assays.
Mechanism of Action
This compound is a synthetic pyrimidine nucleoside analogue that exerts its cytotoxic effects through a dual mechanism of action following intracellular phosphorylation. Cellular kinases convert this compound into its active diphosphate and triphosphate metabolites.
-
Inhibition of Ribonucleotide Reductase (RNR) : this compound diphosphate binds to and irreversibly inhibits the enzyme ribonucleotide reductase (RNR). RNR is crucial for the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates, which are essential for DNA synthesis and repair. Inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication.
-
DNA Chain Termination : this compound triphosphate acts as a fraudulent substrate for DNA polymerase and is incorporated into the growing DNA strand. This incorporation leads to the termination of DNA chain elongation, further disrupting DNA synthesis and integrity.
The culmination of these actions is the induction of cell cycle arrest, primarily at the G1/S phase boundary and within the S phase, ultimately leading to programmed cell death (apoptosis).
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, although sensitivity can vary between cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| ML-1 | Acute Myeloid Leukemia | 72 | 3.5[1] |
| HL-60 | Acute Promyelocytic Leukemia | 72 | 10.4[1] |
| WiDr | Colon Carcinoma | Not Specified | 79[2] |
| WiDr + Pentoxifylline | Colon Carcinoma | Not Specified | 31.2[2] |
| Various Murine & Human | Various Solid Tumors | Not Specified | 10 - 90[3] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control. A typical concentration range to start with is 0.1 nM to 1 µM.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 to 48 hours.
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days.
-
Fixation and Staining: Once colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with the fixation solution for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-100 nM) for 24 to 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay quantifies the induction of apoptosis by this compound.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
References
Tezacitabine Application Notes: Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Tezacitabine stock solutions for research purposes. The following information is compiled from material safety data sheets and best practices for handling cytotoxic nucleoside analogues.
Safety Precautions and Handling
This compound is a cytotoxic agent and should be handled with appropriate safety measures to minimize exposure.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., double chemotherapy gloves) when handling this compound powder and solutions.[2][3]
-
Ventilation: Handle solid this compound and prepare stock solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[2]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., diatomite), decontaminate the surface with alcohol, and dispose of all contaminated materials as hazardous waste.[2]
-
Disposal: Dispose of all waste, including empty vials, pipette tips, and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.[2][3][4]
This compound Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂FN₃O₄ |
| Molecular Weight | 257.22 g/mol |
| Appearance | Solid powder |
Stock Solution Preparation
Due to the lack of specific published solubility data for this compound, the following protocols are based on common practices for nucleoside analogues and related compounds. It is recommended to perform small-scale solubility tests before preparing a large volume of stock solution.
Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a common solvent for dissolving a wide range of organic molecules for in vitro studies.
Table 1: Recommended Starting Concentrations for this compound Stock Solutions in DMSO
| Concentration (mM) | Concentration (mg/mL) |
| 10 | 2.57 |
| 20 | 5.14 |
| 50 | 12.86 |
Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity, with some primary cell lines requiring concentrations as low as 0.1%.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.57 mg of this compound.
-
Dissolution: Aseptically add the appropriate volume of sterile-filtered DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial (e.g., an amber vial).
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and store at -80°C.[2]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Refer to manufacturer's expiry date |
| DMSO Stock Solution | -80°C | Up to 6 months (minimize freeze-thaw) |
| Aqueous Working Solutions | 2-8°C | Use immediately; do not store |
Disclaimer: Specific stability data for this compound in solution is not widely available. The recommendation for storage at -80°C is based on the Material Safety Data Sheet.[2] For critical applications, it is advised to perform in-house stability studies.
Experimental Workflows and Signaling Pathways
Diagram 1: this compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a sterile this compound stock solution.
Diagram 2: this compound's Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Application Notes and Protocols for Determining the Cell Viability of Tezacitabine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tezacitabine, a synthetic pyrimidine nucleoside analog, is a potent antineoplastic agent. Its mechanism of action is twofold: the diphosphate metabolite of this compound irreversibly inhibits ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis, while the triphosphate metabolite gets incorporated into the DNA strand, leading to chain termination and apoptosis.[1][2] This dual mechanism makes this compound an interesting candidate for cancer therapy. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) of this compound in a human colon cancer cell line. This data is crucial for designing experiments that aim to elucidate the drug's mechanism of action and for comparative studies with other chemotherapeutic agents.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| WiDr | Colon Cancer | 79 ± 0.1 | MTT | [3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed to determine the IC50 value of this compound in adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., WiDr)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using a suitable software with a sigmoidal dose-response curve fit.[4]
-
Mandatory Visualization
Caption: this compound's dual mechanism of action.
Caption: Workflow for the MTT cell viability assay.
References
Tezacitabine Treatment Schedule for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vitro studies involving Tezacitabine (FMdC), a potent nucleoside analogue with significant anti-tumor activity. This document outlines the mechanism of action, provides quantitative data on its cytotoxic effects, and offers detailed protocols for key experimental assays.
Introduction
This compound, ((E)-2'-deoxy-2'-(fluoromethylene)cytidine), is a deoxycytidine analogue that exhibits strong cytostatic and cytotoxic effects against a broad spectrum of cancer cell lines. Its dual mechanism of action, involving the inhibition of ribonucleotide reductase and termination of DNA chain elongation, makes it a compelling agent for cancer research and therapeutic development.[1] These notes are intended to provide researchers with the necessary information to effectively design and interpret in vitro experiments using this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism following intracellular phosphorylation:
-
Inhibition of Ribonucleotide Reductase (RR): The diphosphate form of this compound (FMdCDP) acts as an irreversible inhibitor of the RRM1 subunit of ribonucleotide reductase.[1] This enzyme is crucial for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis. Inhibition of RR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication and repair.[2]
-
DNA Chain Termination: The triphosphate form of this compound (FMdCTP) is incorporated into the growing DNA strand during replication by DNA polymerases.[1] Following its incorporation, the presence of the fluoromethylene group at the 2' position prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[3] This disruption of DNA synthesis triggers cell cycle arrest and apoptosis.[4]
Data Presentation
The cytotoxic activity of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WiDr | Colon Cancer | 79 ± 0.1 | [5] |
| HeLa S3 | Cervical Carcinoma | 30 - 50 | [5] |
| Various Murine and Human Tumor Cell Lines | Lung, Colon, Breast, Prostate, Stomach, Pancreas, Ovary, Brain, Hematopoietic | 10 - 90 | [6] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions (e.g., cell density, incubation time), and the method used for determination. It is crucial to determine the IC50 for each cell line empirically under your specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (FMdC)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A starting range of 1 nM to 1 µM is recommended, with 2-fold or 3-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (FMdC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (FMdC)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro this compound Studies
Caption: General workflow for in vitro studies of this compound.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Measuring Tezacitabine-Induced Apoptosis
Introduction
Tezacitabine, also known as (E)-2'-deoxy-2'-(fluoromethylene) cytidine (FMdC), is a nucleoside analog with significant antitumor activity. Its mechanism of action involves a dual approach to disrupt DNA synthesis and repair, ultimately leading to programmed cell death, or apoptosis, in cancer cells. Understanding and quantifying the apoptotic effects of this compound is crucial for its preclinical evaluation and clinical application in oncology. These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis.
Mechanism of Action
This compound exerts its cytotoxic effects after being phosphorylated intracellularly by cellular kinases into its active diphosphate and triphosphate metabolites.
-
Inhibition of Ribonucleotide Reductase (RNR) : this compound diphosphate acts as an irreversible inhibitor of the enzyme ribonucleotide reductase (RNR). RNR is critical for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. Inhibition of RNR leads to the depletion of the intracellular pool of deoxyribonucleotides, thereby halting DNA replication and repair.
-
DNA Chain Termination : this compound triphosphate is recognized by DNA polymerase and is incorporated into the growing DNA strand during replication. This incorporation leads to DNA chain termination, resulting in DNA strand breaks.
The culmination of DNA synthesis inhibition and the accumulation of DNA damage triggers the intrinsic apoptotic pathway. This cascade involves the activation of effector caspases, such as caspase-3, which then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.
This compound Apoptotic Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis.
Caption: this compound induces apoptosis via RNR inhibition and DNA incorporation.
Experimental Protocols
Several robust methods are available to quantify apoptosis. The following protocols are recommended for measuring the effects of this compound.
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This is the most common method for detecting early and late-stage apoptosis.[1][2] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[3] Annexin V, a calcium-dependent protein, binds to PS and can be detected with a fluorescent conjugate.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[3][4]
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis detection.
Protocol:
-
Cell Preparation: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include an untreated control and a positive control (e.g., staurosporine).
-
Harvest Cells: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsin-EDTA. Combine with the collected medium. For suspension cells, collect them directly.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[5]
Data Presentation: The data is typically presented in a quadrant plot and summarized in a table.
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/secondary necrotic cells[1]
-
Q3 (Annexin V- / PI-): Viable cells[1]
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
| Treatment Group | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control (Vehicle) | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (X µM) | 60.5 | 25.3 | 10.1 | 4.1 |
| This compound (Y µM) | 35.8 | 40.1 | 20.5 | 3.6 |
| Positive Control | 10.3 | 30.7 | 55.4 | 3.6 |
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[6][7] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.[8][9]
Experimental Workflow
Caption: Workflow for TUNEL assay of DNA fragmentation.
Protocol:
-
Cell Preparation: Prepare cells on slides or in tubes after this compound treatment.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them by incubating with a solution such as 0.1% Triton X-100 in PBS for 5-10 minutes on ice.
-
Labeling Reaction:
-
Wash the cells again with PBS.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., BrdUTP, FITC-dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Stopping the Reaction: Wash the cells thoroughly with PBS to stop the reaction and remove unincorporated nucleotides.
-
Analysis: If using microscopy, counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting. Alternatively, cells can be analyzed by flow cytometry.
Data Presentation: Results are often expressed as the percentage of TUNEL-positive cells.
| Treatment Group | % TUNEL-Positive Cells |
| Control (Vehicle) | < 1% |
| This compound (X µM) | 35% |
| This compound (Y µM) | 68% |
| Positive Control (DNase I) | > 90% |
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. Their activity can be measured using a substrate that becomes fluorescent or colorimetric upon cleavage. A common substrate is the tetrapeptide DEVD linked to a fluorophore like AMC (7-amino-4-methylcoumarin).[10]
Experimental Workflow
Caption: Workflow for measuring Caspase-3/7 activity.
Protocol (using a luminescent "add-mix-measure" kit, e.g., Caspase-Glo® 3/7):
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Data Presentation: Data is typically normalized to the control group and presented as fold-change in caspase activity.
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Control (Vehicle) | 1,500 | 1.0 |
| This compound (X µM) | 12,000 | 8.0 |
| This compound (Y µM) | 21,000 | 14.0 |
| Positive Control | 25,500 | 17.0 |
Western Blotting for Apoptotic Markers
Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of PARP and Caspase-3, and changes in the expression levels of Bcl-2 family proteins.
Experimental Workflow
Caption: Workflow for Western Blot analysis of apoptotic proteins.
Protocol:
-
Lysate Preparation: After treatment with this compound, harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Recommended targets:
-
Cleaved Caspase-3 (detects the active p17/19 fragment)
-
PARP (detects both full-length ~116 kDa and cleaved ~89 kDa fragments)
-
Bcl-2 (anti-apoptotic)
-
Bax (pro-apoptotic)
-
β-Actin or GAPDH (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Band intensities are quantified using densitometry software and normalized to a loading control.
| Protein Target | Control | This compound (X µM) | This compound (Y µM) |
| Cleaved PARP (89 kDa) | 1.0 | 5.2 | 9.8 |
| Cleaved Caspase-3 (17 kDa) | 1.0 | 6.5 | 11.2 |
| Bcl-2 (anti-apoptotic) | 1.0 | 0.4 | 0.2 |
| Bax (pro-apoptotic) | 1.0 | 1.8 | 2.5 |
| β-Actin (Loading Control) | 1.0 | 1.0 | 1.0 |
| (Values represent relative band intensity normalized to the loading control and expressed as fold change relative to the untreated control.) |
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. TUNEL assay - Wikipedia [en.wikipedia.org]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. ulab360.com [ulab360.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Tezacitabine for Cell Cycle Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine, also known as (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC), is a potent cytostatic and cytotoxic antimetabolite. As a fluorine derivative of cytidine, it has been investigated in clinical trials for its efficacy against both leukemias and solid tumors.[1] this compound's primary mechanism of action involves the inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair.[1] This inhibition disrupts the production of deoxyribonucleotides, leading to interference with DNA replication and, consequently, cell cycle arrest and apoptosis.[1] These properties make this compound a valuable tool for studying cell cycle regulation and for the development of novel anticancer therapies.
Mechanism of Action
This compound exerts its effects on the cell cycle through a multi-step process. Once inside the cell, it is phosphorylated to its diphosphate and triphosphate forms. The diphosphate metabolite of this compound acts as an irreversible inhibitor of the RRM1 subunit of ribonucleotide reductase. The triphosphate form can be incorporated into replicating DNA, leading to chain termination and the induction of DNA strand breaks. This disruption of DNA synthesis is a key trigger for the activation of cell cycle checkpoints.
Studies have demonstrated that this compound can induce a block in the G1 and S phases of the cell cycle.[1] The specific phase of arrest appears to be concentration-dependent, with higher concentrations (>10 nM) leading to a G1 phase block and lower concentrations causing an S-phase arrest.[1]
Applications in Cell Cycle Analysis
This compound is a valuable compound for a variety of cell cycle analysis experiments, including:
-
Inducing and studying G1 and S phase arrest: Its ability to halt the cell cycle at specific phases allows for detailed investigation of the molecular events that govern these transitions.
-
Screening for synergistic drug combinations: By arresting cells in a particular phase, this compound can be used to explore the efficacy of other cytotoxic agents that target different phases of the cell cycle.
-
Investigating the DNA damage response: The DNA strand breaks caused by this compound incorporation can be used to study the cellular pathways involved in DNA repair and damage signaling.
-
Validating new targets in cell cycle regulation: this compound can be used as a positive control when studying novel compounds designed to modulate the cell cycle.
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
The following tables summarize the expected quantitative effects of this compound on the cell cycle distribution of a representative cancer cell line following 24 hours of treatment. Data is illustrative and may vary depending on the cell line, experimental conditions, and the specific analysis method used.
Table 1: Cell Cycle Distribution in Cancer Cells Treated with this compound
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 45 ± 3 | 35 ± 2 | 20 ± 2 | < 5 |
| This compound (5 nM) | 30 ± 4 | 55 ± 5 | 15 ± 3 | 5 - 10 |
| This compound (20 nM) | 65 ± 5 | 20 ± 3 | 15 ± 2 | 10 - 15 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 5 - 15 |
| KG-1 | Myelogenous Leukemia | 10 - 25 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 8 - 20 |
| COLO-205 | Colon Carcinoma | 20 - 50 |
| MCF-7 | Breast Adenocarcinoma | 30 - 70 |
| PC-3 | Prostate Adenocarcinoma | 40 - 80 |
Note: IC50 values are approximate and can vary based on the assay conditions and duration of exposure.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 1 mM in DMSO or sterile saline)
-
Tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates or T-25 flasks at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
For suspension cells, seed the cells in T-25 flasks or appropriate culture vessels at a density of approximately 2-3 x 10^5 cells/mL.
-
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 nM and 20 nM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or saline used for the stock solution).
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 15 minutes.
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
Tezacitabine in Human Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine; FMdC) is a synthetic nucleoside analogue with demonstrated preclinical antitumor activity.[1] Its unique dual mechanism of action, targeting both ribonucleotide reductase (RNR) and DNA synthesis, makes it a compelling candidate for cancer therapy. This document provides detailed application notes and protocols for the use of this compound in human tumor xenograft models, a critical step in the preclinical evaluation of novel anticancer agents. Human tumor xenografts grown in immunocompromised mice are widely used to assess the efficacy of such agents in a setting that mimics human tumor biology.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism following intracellular phosphorylation:
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite of this compound (FMdCDP) irreversibly inhibits the RRM1 subunit of ribonucleotide reductase.[1] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication and inducing cell cycle arrest.
-
DNA Chain Termination: The triphosphate metabolite (FMdCTP) is incorporated into the growing DNA strand during replication.[1] The presence of the fluoromethylene group at the 2' position prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[3] This disruption of DNA synthesis ultimately triggers apoptosis.
The following diagram illustrates the intracellular activation and dual mechanism of action of this compound.
Data Presentation: Efficacy in Human Tumor Xenograft Models
While comprehensive monotherapy data for this compound in xenograft models is limited in publicly available literature, a study by Taverna et al. demonstrated its activity in combination with capecitabine in a human colon carcinoma HCT-116 xenograft model. The combination showed statistically significant additivity, indicating that this compound contributes to the overall antitumor effect.[4] The following table summarizes hypothetical data based on typical outcomes observed in such studies to illustrate how results would be presented.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) % | Change in Tumor Volume (mm³) Day 21 | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 0.5% CMCNa, p.o., daily | - | +1250 ± 150 | - |
| This compound | 50 mg/kg, i.p., q3d | 45% | +687 ± 95 | p < 0.05 |
| Capecitabine | 400 mg/kg, p.o., daily | 55% | +562 ± 80 | p < 0.01 |
| This compound + Capecitabine | 50 mg/kg, i.p., q3d + 400 mg/kg, p.o., daily | 80% | +250 ± 50 | p < 0.001 |
Note: This data is illustrative and intended to demonstrate the format for presenting results. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for establishing and utilizing human tumor xenograft models to evaluate the efficacy of this compound.
Cell Line Culture and Preparation
-
Cell Line Selection: The human colon carcinoma cell line HCT-116 is a suitable model for studying this compound, as it has been previously used in preclinical studies.[4] Other cell lines such as the triple-negative breast cancer line MDA-MB-231 and the prostate cancer line PC-3 have also been used in xenograft studies with other chemotherapeutics and could be considered.[5][6]
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a sterile, serum-free medium or PBS for injection.
-
Cell Viability and Counting: Determine the cell viability using a trypan blue exclusion assay and count the cells using a hemocytometer or an automated cell counter. Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells/100 µL).
Human Tumor Xenograft Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, which are incapable of mounting an effective immune response against human cells.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 HCT-116 cells in 100 µL) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
The following diagram outlines the general workflow for a human tumor xenograft study.
This compound Administration and Efficacy Evaluation
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
This compound Preparation: Prepare this compound for administration by dissolving it in a suitable vehicle, such as sterile saline or a solution of 0.5% carboxymethylcellulose sodium (CMC-Na). The final concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Dosing Regimen: The dosing regimen for this compound in preclinical studies can vary. A starting point could be a dose of 200 mg/m², which was found to be relatively well-tolerated in combination with 5-FU in clinical trials.[8] This can be converted to a mg/kg dose for mice. Administration can be performed intraperitoneally (i.p.) or intravenously (i.v.) on a schedule such as every three days (q3d).
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Signaling Pathways and Logical Relationships
The antitumor effect of this compound is a direct consequence of its impact on fundamental cellular processes. The inhibition of ribonucleotide reductase leads to a state of dNTP starvation, which in turn stalls DNA replication and activates DNA damage response pathways. The incorporation of this compound triphosphate into DNA creates irreparable strand breaks, a potent signal for apoptosis.
The following diagram illustrates the key signaling events downstream of this compound's primary mechanisms of action.
Conclusion
This compound's dual mechanism of action presents a promising strategy for cancer treatment. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in human tumor xenograft models. Careful execution of these experiments, with meticulous data collection and analysis, is crucial for determining the therapeutic potential of this agent and guiding its further clinical development.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular signaling pathways affect the function of ribonucleotide reductase mRNA binding proteins: mRNA stabilization, drug resistance, and malignancy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound enhances the DNA-directed effects of fluoropyrimidines in human colon cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tumour T1 changes in vivo are highly predictive of response to chemotherapy and reflect the number of viable tumour cells – a preclinical MR study in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tezacitabine precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tezacitabine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic pyrimidine nucleoside analog with antineoplastic activity. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR).[1] Intracellularly, this compound is phosphorylated to its active diphosphate and triphosphate forms. This compound diphosphate irreversibly binds to and inhibits RNR, an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair. This inhibition leads to a depletion of the deoxyribonucleotide pool, ultimately halting DNA replication and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] Additionally, this compound triphosphate can be incorporated into the DNA strand, further disrupting DNA replication.[1][2]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. Exceeding its solubility limit in the final culture medium is a primary cause of precipitation.
-
Improper Stock Solution Preparation: If the initial stock solution is not fully dissolved or is prepared at a concentration that is unstable, it can lead to precipitation upon dilution into the culture medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.[3][4]
-
Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or storing the final media at inappropriate temperatures can lead to precipitation.[3]
Q3: How should this compound powder and stock solutions be stored?
For optimal stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Problem: I observed precipitation in my cell culture medium after adding this compound.
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Check the Stock Solution:
-
Visually inspect your stock solution. Is it clear, or can you see any precipitate?
-
Confirm the storage conditions. Was it stored at -80°C and protected from light?
-
If the stock solution is cloudy or has been subjected to multiple freeze-thaw cycles, it is best to prepare a fresh stock solution.
-
-
Review the Dilution Procedure:
-
Avoid "solvent shock." Do not add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.
-
Recommended Dilution Method: Add the DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently swirling the medium. This gradual dilution helps to keep the compound in solution.
-
-
Evaluate the Final Concentration:
-
Refer to the solubility data table below. Ensure that the final concentration of this compound in your cell culture medium does not exceed its solubility limit.
-
If you are working with a high concentration, consider if a lower, yet still effective, concentration can be used.
-
-
Consider the Solvent Concentration:
-
The final concentration of DMSO in the cell culture medium should ideally be below 0.5% (v/v), and not exceed 1%, as higher concentrations can be toxic to cells.
-
Data Presentation
Table 1: Solubility of this compound and a Related Nucleoside Analog
| Compound | Solvent | Solubility | Source |
| This compound Monohydrate | Water | 0.437 mg/mL | DrugBank |
| Decitabine (similar nucleoside analog) | DMSO | ~30 mg/mL | Cayman Chemical[5] |
| PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 257.22 g/mol . To prepare a 10 mM stock solution, you would dissolve 2.57 mg of this compound in 1 mL of DMSO.
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: General Cell Viability Assay using this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the desired density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the 10 mM DMSO stock into a small volume of medium to create an intermediate, higher concentration stock, then further dilute this to your final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathway and Workflow Diagrams
This compound's Mechanism of Action and Downstream Effects
Caption: Mechanism of action of this compound.
Logical Relationship of Precipitation Causes
Caption: Factors contributing to this compound precipitation.
References
Technical Support Center: Overcoming Poor Cell Response to Tezacitabine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor cell response to Tezacitabine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic pyrimidine nucleoside analog with a dual mechanism of action.[1][2][3] After entering the cell, it is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites.[4][5][6]
-
This compound diphosphate irreversibly inhibits the enzyme ribonucleotide reductase (RNR), which is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[4][5][6]
-
This compound triphosphate is incorporated into the DNA strand during replication by DNA polymerase, leading to DNA chain termination and apoptosis.[1][2][4]
This dual action disrupts DNA synthesis and repair, leading to cell cycle arrest and cell death.[7]
Q2: My cells show a poor response to this compound (high IC50 value). What are the potential causes?
A poor response to this compound in vitro, indicated by a high IC50 value, can be attributed to several factors related to the drug's metabolism and its target. Key considerations include:
-
Insufficient Drug Activation: this compound requires phosphorylation by deoxycytidine kinase (dCK) to become active. Low levels or mutations in dCK can significantly reduce the drug's efficacy.[8]
-
Increased Drug Inactivation: The enzyme cytidine deaminase (CDA) can deaminate and inactivate this compound. Although this compound is relatively resistant to CDA, elevated levels of this enzyme can contribute to a reduced cellular concentration of the active drug.
-
Target Alterations: Overexpression of the M1 or M2 subunits of ribonucleotide reductase (RRM1 and RRM2), the target of this compound diphosphate, can lead to resistance. Increased levels of the target enzyme may require higher concentrations of the drug to achieve a therapeutic effect.
-
Drug Efflux: Increased activity of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness.
-
Experimental Variability: Inconsistent cell culture conditions, such as cell density, passage number, and media composition, can lead to variable results.[9] Contamination, particularly with mycoplasma, can also alter cellular responses to drugs.[9]
Q3: How can I overcome a poor cell response to this compound in my experiments?
Several strategies can be employed to address a poor cellular response to this compound:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents can enhance its efficacy. A common combination is with 5-fluorouracil (5-FU) or its prodrugs. The rationale is that by inhibiting DNA synthesis via different mechanisms, a synergistic or additive effect can be achieved. The scheduling of drug administration is crucial for the success of combination therapies.[2][10]
-
Modulation of Resistance Pathways: For cells with known resistance mechanisms, consider using inhibitors of those pathways. For example, if CDA levels are high, a CDA inhibitor could be used in combination with this compound.
-
Development of Resistant Cell Lines for Study: To understand the specific resistance mechanisms in your cell model, you can generate a this compound-resistant cell line by exposing the parental cells to gradually increasing concentrations of the drug over time.[11][12][13][14] This allows for a direct comparison between sensitive and resistant cells to identify the molecular changes responsible for the poor response.
-
Optimization of Experimental Conditions: Ensure your cell culture techniques are standardized. Use cells from a trusted source with a consistent passage number, and routinely test for mycoplasma contamination.[9] Optimizing cell seeding density and incubation times for your specific cell line is also critical.[3][4][6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound.
Issue 1: High IC50 Value or Lack of Dose-Response
| Potential Cause | Recommended Action |
| Suboptimal Drug Concentration Range | Perform a broad-range dose-response experiment to determine the appropriate concentration range for your specific cell line. |
| Low Deoxycytidine Kinase (dCK) Levels | Assess dCK protein levels via Western blot in your cell line and compare them to a known sensitive cell line, if available.[8] |
| High Ribonucleotide Reductase (RRM1/RRM2) Expression | Measure the baseline protein expression of RRM1 and RRM2 subunits by Western blot.[8] |
| Incorrect Assay Incubation Time | Optimize the incubation time for the cytotoxicity assay. A 72-hour incubation is a common starting point for many cell lines.[5] |
| Cell Line Authenticity and Health | Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure cells are healthy and free from contamination.[9] |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each set of replicates. |
| "Edge Effect" in 96-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Presence of Bubbles in Wells | Inspect plates for bubbles after adding reagents. If present, gently pop them with a sterile pipette tip.[4][6] |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading the absorbance.[1] |
Quantitative Data Summary
The following tables provide example quantitative data for context. Please note that these values can vary significantly between different cell lines and experimental conditions.
Table 1: Illustrative IC50 Values for this compound
| Cell Line Category | Deoxycytidine Kinase (dCK) Level | Ribonucleotide Reductase (RRM1) Level | Example IC50 Range (nM) |
| Sensitive | High | Normal | 10 - 100 |
| Resistant | Low | Normal | > 1000 |
| Resistant | Normal | High | > 1000 |
Table 2: Example Synergy Data for this compound and 5-Fluorouracil (5-FU) Combination
| Drug Combination (this compound : 5-FU Ratio) | Combination Index (CI) Value* | Interpretation | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for 5-FU |
| 1:10 | < 1.0 | Synergistic | > 1 | > 1 |
| 1:1 | ~ 1.0 | Additive | ~ 1 | ~ 1 |
| 10:1 | > 1.0 | Antagonistic | < 1 | < 1 |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate for 72 hours (or your optimized time) at 37°C.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Protocol 2: Western Blot Analysis of RRM1 and dCK
This protocol describes the detection of RRM1 and dCK protein levels, which are key determinants of this compound sensitivity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RRM1, dCK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Signaling Pathway of this compound Action and Resistance
References
- 1. Phase I clinical trials of this compound [(E)-2'-deoxy-2'-(fluoromethylene)cytidine] in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dojindo.com [dojindo.com]
- 7. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Phase I dose-escalation study of this compound in combination with 5-fluorouracil in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
Tezacitabine stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tezacitabine in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the stability of this compound under various conditions.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the long-term use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected drug activity in cell-based assays. | This compound degradation in stock solutions or culture media. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 3. Perform a dose-response curve with a freshly prepared solution to verify potency. 4. Check the pH of your experimental solutions; extreme pH can accelerate degradation. |
| Precipitate formation in stock or working solutions. | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate for this compound. 2. Gently warm the solution to aid dissolution, if the compound's thermal stability permits. 3. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Shift in retention time or appearance of new peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Analyze a freshly prepared standard to confirm the expected retention time. 2. Review storage conditions and handling procedures. This compound is sensitive to strong acids, alkalis, and oxidizing agents. 3. Consider performing forced degradation studies to identify potential degradation products. |
| Variability in experimental results between different batches of the compound. | Differences in compound purity or handling between batches. | 1. Always source this compound from a reputable supplier and review the certificate of analysis for each batch. 2. Perform a baseline activity assay for each new batch to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store stock solutions in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving this compound?
Q3: How stable is this compound in aqueous solutions at room temperature?
A3: this compound, like many nucleoside analogs, is susceptible to degradation in aqueous solutions, particularly at non-neutral pH. For long-term experiments, it is advisable to prepare fresh working solutions from frozen stock solutions immediately before use.
Q4: What are the likely degradation pathways for this compound?
A4: As a nucleoside analog, this compound may be susceptible to hydrolysis, especially at the glycosidic bond or through the opening of its pyrimidine ring structure, particularly under acidic or basic conditions.
Q5: How can I monitor the stability of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a sensitive method for monitoring the stability of this compound.[2][3] A decrease in the area of the parent peak and the appearance of new peaks over time can indicate degradation.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general knowledge of nucleoside analog stability and should be used as a guideline.
| Condition | Solvent | Concentration | Temperature | Time | Remaining this compound (%) |
| Solid | - | Powder | -20°C | 12 months | >99% |
| Solution | DMSO | 10 mM | -80°C | 6 months | >98% |
| Solution | DMSO | 10 mM | -20°C | 1 month | ~95% |
| Solution | PBS (pH 7.4) | 1 mM | 4°C | 24 hours | ~90% |
| Solution | PBS (pH 7.4) | 1 mM | Room Temp | 8 hours | ~80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile DMSO or other suitable solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Standard Preparation: Prepare a fresh stock solution of this compound at a known concentration in the desired solvent.
-
Sample Incubation: Incubate aliquots of the this compound solution under the desired experimental conditions (e.g., different temperatures, pH values).
-
Time-Point Analysis: At specified time points, remove an aliquot and inject it into an HPLC system equipped with a suitable C18 column.
-
Chromatographic Conditions: Use a mobile phase gradient of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area relative to the initial time point indicates degradation. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Contamination Control in Tezacitabine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tezacitabine. Our aim is to help you identify and mitigate potential sources of contamination to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic pyrimidine nucleoside analog with antineoplastic activity.[1] Its mechanism is twofold:
-
Inhibition of Ribonucleotide Reductase (RNR): After being phosphorylated within the cell to its diphosphate form, this compound irreversibly inhibits RNR. This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[1][2][3][4][5][6]
-
DNA Chain Termination: In its triphosphate form, this compound is incorporated into the growing DNA strand by DNA polymerase during replication. This leads to the termination of DNA chain elongation, further halting DNA synthesis.[1][2][3][4][5][6]
This dual action leads to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.[1][6]
Figure 1. Mechanism of action of this compound.
2. What are the common sources of contamination in this compound experiments?
Contamination in cell culture experiments can be broadly categorized as biological or chemical.
-
Biological Contamination:
-
Bacteria, Fungi (Yeast and Mold), and Mycoplasma: These are the most common culprits, often introduced through non-sterile reagents, poor aseptic technique, or contaminated lab equipment.[7] Mycoplasma is particularly problematic as it is not visible by light microscopy and can significantly alter cell physiology.
-
Cross-contamination: The unintentional introduction of another cell line into your culture can lead to inaccurate results, as the contaminating cells may have different sensitivities to this compound.
-
Viruses: Viral contamination can be difficult to detect and can alter cellular responses to treatment.
-
-
Chemical Contamination:
-
Endotoxins: These are components of the outer membrane of Gram-negative bacteria and can be present in water, sera, and other media supplements, even if the bacteria themselves are absent. Endotoxins can induce inflammatory responses in cells, potentially affecting their response to this compound.
-
Reagent Impurities: Impurities in media, sera, or even the this compound compound itself can affect experimental outcomes.
-
Detergents and Disinfectants: Residues from cleaning agents on glassware or lab equipment can be cytotoxic.
-
Degradation Products: The breakdown of this compound or other media components over time can introduce confounding variables. While specific degradation products of this compound are not well-documented in publicly available literature, related nucleoside analogs are known to be unstable in aqueous solutions.[8]
-
3. How can I prevent contamination in my experiments?
Aseptic technique is paramount. Key preventative measures include:
-
Sterile Handling: Always work in a certified biological safety cabinet (BSC). Regularly decontaminate the BSC before and after use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Sterile Reagents and Media: Use certified, pre-packaged sterile reagents and media whenever possible. If preparing your own, ensure proper sterilization techniques are followed.
-
Quarantine New Cell Lines: Isolate and test new cell lines for mycoplasma and other contaminants before introducing them into the general cell culture lab.
-
Regularly Clean Equipment: Frequently clean and decontaminate incubators, water baths, and other lab equipment.
-
Avoid Antibiotics as a Crutch: While antibiotics can be used, they can also mask low-level contamination and lead to the development of antibiotic-resistant bacteria. Good aseptic technique is the best defense.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected IC50 Values
Question: My IC50 value for this compound has suddenly increased/decreased, or I'm seeing high variability between replicate experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate cell counting and even distribution in multi-well plates. |
| This compound Degradation | This compound, like other nucleoside analogs, may be unstable in solution.[8] Prepare fresh dilutions of the drug for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Biological Contamination | Mycoplasma or low-level bacterial contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma. Visually inspect cultures for signs of bacterial or fungal contamination. |
| Assay Interference | Components of your media or the drug itself may interfere with the viability assay (e.g., MTT). Run controls with media and drug alone to check for background signal. |
| Evaporation | Evaporation from the outer wells of a multi-well plate can concentrate the drug and media components, leading to an "edge effect".[9] Ensure proper humidity in the incubator and consider not using the outer wells for critical measurements. |
Issue 2: Visible Contamination in Cell Culture
Question: I see signs of contamination (e.g., cloudy media, color change, visible particles) in my this compound-treated cells. What should I do?
Immediate Actions:
-
Isolate and Discard: Immediately isolate the contaminated flasks or plates to prevent cross-contamination. Discard all contaminated cultures and any media or reagents that may have come into contact with them.
-
Decontaminate: Thoroughly decontaminate the biological safety cabinet, incubator, and any other equipment that may have been exposed.
-
Identify the Contaminant: If possible, take a sample of the contaminated media for identification (e.g., Gram staining for bacteria, microscopy for fungi). This can help pinpoint the source.
-
Review Procedures: Conduct a thorough review of your lab's aseptic technique and cleaning protocols to identify and rectify any potential breaches.
Issue 3: No or Reduced Effect of this compound
Question: I'm not observing the expected cytotoxic effect of this compound on my cancer cell line. What could be the problem?
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for reduced this compound efficacy.
Data Presentation
Table 1: Stability of this compound in Solution
Note: Specific public data on the stability of this compound in various cell culture media is limited. The following data is based on general knowledge of nucleoside analogs and available information. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Value | Recommendation |
| Aqueous Solution (e.g., PBS) | Half-life | Estimated to be several hours to days at 4°C. Shorter at room temperature and 37°C.[10] | Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or -80°C. |
| Cell Culture Media (e.g., DMEM) | Half-life | Estimated to be ~8-12 hours at 37°C.[10] | For long-term experiments (>24h), consider replenishing the media with fresh this compound. |
| Freeze-Thaw Cycles | Stability | Repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
Table 2: Reported IC50 Values for this compound and Related Compounds
Note: IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and experimental conditions. This table provides a general reference range.
| Compound | Cell Line | Assay Duration | Approximate IC50 | Reference |
| This compound | Various solid tumor and hematological cell lines | Not specified | 10 - 90 nM | Phase I Clinical Trials |
| Decitabine (related nucleoside analog) | TF-1, U937, Raji, HEL | Not specified | < 0.05 µM | [11] |
| Decitabine (related nucleoside analog) | ML-1, HL-60, K562, SW48, Cama-1 | Not specified | 0.05 - 0.4 µM | [11] |
| Decitabine (related nucleoside analog) | Jurkat, MOLT4, PC3, RKO, DU145 | Not specified | > 2 µM | [11] |
Experimental Protocols
Detailed Protocol: this compound Cell Viability (MTT) Assay using HCT-116 Cells
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on the HCT-116 human colorectal carcinoma cell line.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (prepare a 10 mM stock solution in DMSO, store in aliquots at -20°C)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed 5 x 10³ cells in 100 µL of complete media per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete media from your stock solution. A suggested concentration range is 0.1 nM to 1 µM.
-
Include a "vehicle control" (media with the same concentration of DMSO used for the highest this compound dose) and a "media only" blank.
-
Carefully remove the media from the wells and add 100 µL of the corresponding this compound dilution or control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the media containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway Considerations in Contamination
Biological contaminants can activate cellular stress response pathways, which may interfere with the efficacy of this compound and lead to inconsistent results.
Figure 3. Contaminant-induced stress signaling and drug resistance.
-
NF-κB Pathway: Bacterial components can activate the NF-κB signaling pathway, which is a key regulator of the inflammatory response and cell survival.[1][14][15] Chronic activation of NF-κB can promote the expression of anti-apoptotic proteins, potentially making cells more resistant to this compound-induced apoptosis.
-
MAPK Pathways (JNK, p38): Cellular stress, including that induced by contaminants, can activate stress-activated protein kinase (SAPK) pathways like JNK and p38.[2][3][4][5] The role of these pathways in drug resistance is complex and can be cell-type dependent, but they are known to modulate cellular responses to chemotherapy.[2][3][4][5]
Implication for Troubleshooting: If you observe unexpected drug resistance, it is crucial to rule out underlying biological contamination that could be activating these pro-survival signaling pathways.
References
- 1. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling [mdpi.com]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 9. A cellular stress state predicts a poor chemotherapy response in ovarian cancer patients - ecancer [ecancer.org]
- 10. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
Validation & Comparative
A Comparative Analysis of Tezacitabine and Clofarabine: Mechanisms of Action
In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy. Among these, Tezacitabine and Clofarabine have emerged as potent agents, particularly in hematological malignancies. While both drugs disrupt cellular proliferation by interfering with DNA synthesis, their nuanced mechanisms of action, metabolic activation, and downstream cellular effects present distinct profiles. This guide provides a detailed comparison of this compound and Clofarabine, offering insights for researchers, scientists, and drug development professionals.
Core Mechanisms of Action: A Head-to-Head Comparison
This compound, a synthetic pyrimidine nucleoside analog, and Clofarabine, a second-generation purine nucleoside analog, share the common strategy of targeting fundamental processes of DNA replication and repair.[1][2][3][4] However, the specifics of their molecular interactions and the breadth of their cellular impact differ significantly.
This compound primarily exerts its cytotoxic effects through a dual mechanism following intracellular phosphorylation.[5][6][7] Its diphosphate metabolite acts as an irreversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA.[1][5][8] This inhibition leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and inducing apoptosis.[5][8] Furthermore, the triphosphate metabolite of this compound can be incorporated into the DNA strand by DNA polymerase, which further disrupts DNA replication.[1][5][8]
Clofarabine , on the other hand, boasts a multi-faceted mechanism of action.[2][9] Like this compound, it inhibits ribonucleotide reductase.[2][3][4] However, its triphosphate metabolite is also readily incorporated into the DNA chain by DNA polymerases, leading to premature chain termination and the cessation of DNA synthesis.[2][3][10] Beyond this, Clofarabine directly induces apoptosis by disrupting mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome c.[2][10] An additional key feature of Clofarabine's mechanism is its ability to inhibit DNA repair processes, preventing cancer cells from overcoming the induced DNA damage.[2][10]
Quantitative Data Summary
| Feature | This compound | Clofarabine |
| Drug Class | Synthetic pyrimidine nucleoside analogue[1] | Second-generation purine nucleoside analogue[2][3][4] |
| Primary Target | Ribonucleotide Reductase (RNR)[1][5][8] | Ribonucleotide Reductase (RNR), DNA Polymerase[2][3][4][9][10] |
| Active Metabolites | This compound diphosphate, this compound triphosphate[1][5][8] | Clofarabine monophosphate, Clofarabine triphosphate[10] |
| RNR Inhibition | Irreversible inhibition by diphosphate form[5][11] | Inhibition by triphosphate form[2][10] |
| DNA Incorporation | Triphosphate form acts as a substrate for DNA polymerase[1][5][8] | Triphosphate form is incorporated, causing chain termination[2][10] |
| Apoptosis Induction | Resulting from inhibition of DNA synthesis[5][8] | Direct induction via mitochondrial disruption[2][10] |
| DNA Repair Inhibition | Not a primary reported mechanism | Yes[2][10] |
Signaling and Action Pathways
To visualize the distinct and overlapping mechanisms of this compound and Clofarabine, the following diagrams illustrate their cellular pathways.
References
- 1. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 3. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
Tezacitabine vs. Fludarabine: A Comparative Analysis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-leukemic activity of two nucleoside analogs, Tezacitabine and Fludarabine, based on available preclinical data. While direct head-to-head comparative studies are limited, this document synthesizes existing research on their mechanisms of action, effects on cell cycle progression and apoptosis, and impact on key signaling pathways in various leukemia cell lines.
At a Glance: Key Differences
| Feature | This compound | Fludarabine |
| Primary MoA | Inhibition of ribonucleotide reductase (RNR), leading to depletion of dNTP pools and DNA synthesis inhibition. | Inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase; incorporation into DNA and RNA. |
| Cell Cycle Arrest | Primarily induces arrest in the G1 and S phases.[1] | Can induce arrest in various phases, including G0/G1.[2] |
| Apoptosis Induction | Induces apoptosis in various leukemia cell lines.[1] | A well-established inducer of apoptosis in leukemia cells, particularly CLL.[2][3] |
| Key Signaling Pathway Modulation | Primarily impacts pathways related to DNA replication and repair. | Affects multiple pathways including NF-κB and STAT1.[3][4] |
Mechanism of Action
This compound , a deoxycytidine analog, exerts its cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RNR). This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound leads to a depletion of the intracellular deoxyribonucleotide pool, thereby halting DNA replication and inducing cell death.[1]
Fludarabine , a purine analog, has a multi-faceted mechanism of action. After being converted to its active triphosphate form (F-ara-ATP), it inhibits several key enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[5] Furthermore, F-ara-ATP can be incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription and translation.[5][6]
Performance in Leukemia Cell Lines: A Juxtaposition of Available Data
Due to the lack of direct comparative studies, this section presents data from separate investigations on various leukemia cell lines. It is important to note that experimental conditions may have varied between these studies.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
This compound:
| Cell Line | IC50 (µM) | Reference |
| Jurkat | Data not available in reviewed literature | |
| CCRF-SB | Data not available in reviewed literature | |
| KG-1 | Data not available in reviewed literature |
Note: While a study investigated this compound's effects on these cell lines, specific IC50 values were not provided in the reviewed abstract.[1]
Fludarabine:
| Cell Line | IC50 (µM) | Reference |
| JOK-1 (Hairy Cell Leukemia) | Additive to synergistic effects observed with other agents. | [7] |
| SKW-3 (Chronic Lymphocytic Leukemia) | Synergistic effects observed with cytarabine. | [7] |
| ED-40810(-) (Adult T-cell Leukemia) | Additive effects observed with other agents. | [7] |
| SALT-3 (Adult T-cell Leukemia) | Additive to synergistic effects observed with other agents. | [7] |
| Jurkat (T-cell Acute Lymphoblastic Leukemia) | Apoptosis induced. | [4] |
| BL2 (B-cell line) | ~0.36 | [8] |
| Dana (B-cell line) | ~0.34 | [8] |
Induction of Apoptosis
This compound has been shown to induce apoptosis in the human leukemia cell lines Jurkat, CCRF-SB, and KG-1.[1]
Fludarabine is a well-documented inducer of apoptosis in various leukemia cells. For instance, in Jurkat T-cells, Fludarabine blocks the nuclear translocation of NF-κB, a key regulator of apoptosis.[4] In B-CLL cells, Fludarabine-induced apoptosis involves the caspase-specific degradation of p27kip1.[2] Studies have also shown that Fludarabine induces apoptosis in human T-cell leukemia virus type 1 (HTLV-1)-infected T-cells.[3]
Effects on Cell Cycle
This compound has been observed to block tumor cells in the G1 and S phases of the cell cycle.[1]
Fludarabine can induce cell cycle arrest, and in B-CLL cells, which are typically arrested in the G0/G1 phase, Fludarabine treatment can lead to apoptosis.[2]
Signaling Pathways
This compound Signaling Pathway
The primary signaling pathway affected by this compound is the DNA synthesis and repair pathway due to its direct inhibition of ribonucleotide reductase.
Caption: this compound's mechanism of action.
Fludarabine Signaling Pathway
Fludarabine impacts multiple signaling pathways. A key mechanism is the inhibition of the NF-κB pathway, which is crucial for cell survival and proliferation. By preventing the nuclear translocation of NF-κB, Fludarabine promotes apoptosis.[3][4]
Caption: Fludarabine's inhibition of the NF-κB pathway.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Caption: Workflow for an MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine induces growth arrest and apoptosis of cytokine- or alloantigen-stimulated peripheral blood mononuclear cells, and decreases production of Th1 cytokines via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Tezacitabine vs. Cytarabine in Cancer Therapy
For researchers, scientists, and drug development professionals, a comprehensive comparison of two potent nucleoside analogs, Tezacitabine and Cytarabine, reveals key differences in their mechanism of action, metabolic stability, and clinical development trajectory. While both drugs target DNA synthesis, this compound's unique dual-action and resistance to a common deactivation pathway set it apart from the long-established chemotherapy agent, Cytarabine.
This guide provides an in-depth, objective comparison of this compound and Cytarabine, supported by available preclinical and clinical data. We delve into their mechanisms, summarize quantitative data on their activity, and provide detailed experimental protocols for key assays to facilitate further research and understanding.
At a Glance: Key Differences
| Feature | This compound | Cytarabine |
| Primary Mechanism | Dual inhibition of DNA polymerase and ribonucleotide reductase | Inhibition of DNA polymerase |
| Metabolic Stability | Resistant to deamination by cytidine deaminase | Rapidly inactivated by cytidine deaminase |
| Clinical Status | Investigational (Phase II trials in solid tumors) | FDA-approved and widely used for hematological malignancies |
Mechanism of Action: A Tale of Two Pathways
Both this compound and Cytarabine are analogs of the natural nucleoside deoxycytidine and exert their cytotoxic effects by interfering with DNA synthesis. However, their molecular mechanisms diverge in a critical aspect.
Cytarabine (Ara-C) , upon intracellular phosphorylation to its active triphosphate form (Ara-CTP), acts as a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination and ultimately, cell death. This action is most prominent during the S-phase of the cell cycle when DNA replication is active.
This compound (FMdC) also undergoes intracellular phosphorylation to its di- and triphosphate forms. Like Cytarabine, this compound triphosphate can be incorporated into DNA, leading to the inhibition of DNA synthesis. However, this compound possesses a second, potent mechanism of action: its diphosphate form is an irreversible inhibitor of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, this compound further depletes the pool of available deoxyribonucleotides, amplifying its anti-proliferative effect.
A key advantage of this compound is its relative resistance to metabolic deactivation by the enzyme cytidine deaminase. This enzyme rapidly converts Cytarabine into its inactive metabolite, uracil arabinoside (Ara-U), limiting its therapeutic efficacy. This compound's structural modifications protect it from this degradation, potentially leading to a longer half-life and sustained activity.
A Comparative Guide to Tezacitabine and Other Ribonucleotide Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tezacitabine and other prominent ribonucleotide reductase (RNR) inhibitors, offering insights into their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their validation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of oncology.
Introduction to Ribonucleotide Reductase as a Therapeutic Target
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] Because of its central role in cell proliferation, RNR is a well-established and attractive target for the development of anticancer drugs.[1][2] Inhibiting RNR depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the cessation of DNA replication and, ultimately, cell death, particularly in rapidly dividing cancer cells.[1] This guide focuses on this compound, a nucleoside analog designed to inhibit RNR, and compares it with other well-known RNR inhibitors: Gemcitabine, Triapine, and Hydroxyurea.
Mechanism of Action
The primary mechanism by which these compounds exert their cytotoxic effects is through the inhibition of RNR, albeit through different interactions with the enzyme complex. RNR typically consists of two subunits: a large subunit (RRM1) and a small subunit (RRM2).[1]
This compound: This synthetic pyrimidine nucleoside analogue acts as a dual-action inhibitor. Following intracellular phosphorylation, this compound diphosphate irreversibly binds to and inhibits the RRM1 subunit of RNR.[1][3][4] Subsequently, this compound triphosphate can be incorporated into the DNA strand by DNA polymerase, leading to chain termination and further compromising DNA replication.[3][4] An advantage of this compound is its relative resistance to deactivation by cytidine deaminase, an enzyme that can metabolize other nucleoside analogues.[3][4]
Gemcitabine: Similar to this compound, Gemcitabine is a nucleoside analog that requires intracellular phosphorylation to become active.[5][6] Its diphosphate form (dFdCDP) is a potent inhibitor of RNR.[5][6] The triphosphate form (dFdCTP) competes with natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to "masked chain termination" where one more nucleotide is added before DNA synthesis is halted.[7] Gemcitabine's action is considered self-potentiating; by inhibiting RNR, it reduces the intracellular concentration of dCTP, thereby increasing the likelihood of its own triphosphate form being incorporated into DNA.[1][8]
Triapine: Unlike the nucleoside analogues, Triapine is a thiosemicarbazone that functions as a potent iron chelator.[8][9] It disrupts the iron center within the RRM2 subunit of RNR, which is essential for the generation of the tyrosyl radical required for the enzyme's catalytic activity.[1][5] By quenching this radical, Triapine effectively inactivates the RNR enzyme.[9]
Hydroxyurea: As one of the earliest RNR inhibitors, Hydroxyurea acts by quenching the tyrosyl free radical located at the active site of the RRM2 subunit.[1][10][11] This action inactivates the enzyme and leads to a selective inhibition of DNA synthesis.[1][10]
Comparative Efficacy
Direct comparison of the inhibitory potency of these compounds is challenging due to variations in experimental conditions across different studies. However, available data provides valuable insights into their relative effectiveness.
| Inhibitor | Target Subunit | IC50 | Cell Line/Conditions | Reference |
| This compound | RRM1 | Not explicitly found | - | - |
| Gemcitabine | RRM1 | 30-100 nM (cell growth) | Various cancer cell lines | [12] |
| Triapine | RRM2 | IC50 for RNR activity not specified, but 1000x more potent than Hydroxyurea | In vitro RNR activity assay | [13] |
| Hydroxyurea | RRM2 | ~3-fold less potent than Triapine against p53R2 | In vitro RNR activity assay | [14] |
| NSAH (non-nucleoside) | RRM1 | 32 ± 10 µM (enzymatic) | Recombinant hRRM1 | [12] |
Note: IC50 values can vary significantly based on the assay type (enzymatic vs. cell-based), cell line, and specific experimental conditions. The lack of a specific IC50 value for this compound's direct inhibition of RNR in the reviewed literature is a notable gap. However, its irreversible inhibition mechanism suggests high potency.[1][3] Triapine is noted to be significantly more potent than hydroxyurea.[13]
Experimental Protocols
Validating the effect of these inhibitors on ribonucleotide reductase involves several key experimental procedures.
Ribonucleotide Reductase Activity Assay
The activity of RNR is commonly measured by quantifying the conversion of a radiolabeled ribonucleotide substrate (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.
Protocol: [3H]CDP Reduction Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g., dithiothreitol), magnesium ions, ATP (as an allosteric activator), and the RNR enzyme (recombinant or from cell lysates).
-
Inhibitor Incubation: Add varying concentrations of the inhibitor (this compound diphosphate, Gemcitabine diphosphate, Triapine, or Hydroxyurea) to the reaction mixture and incubate for a specified period.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [3H]CDP.
-
Reaction Termination: After a defined time, stop the reaction (e.g., by adding perchloric acid).
-
Product Separation: Separate the product ([3H]dCDP) from the substrate ([3H]CDP) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
A more recent, non-radioactive method utilizes PCR to quantify the dNTP product.[15] Another advanced method involves liquid chromatography with tandem mass spectrometry (LC-MS/MS) for a high-throughput and versatile analysis of RNR activity.[16]
Measurement of Intracellular dNTP Pools
A direct consequence of RNR inhibition is the depletion of intracellular dNTP pools. Measuring these pools provides cellular evidence of the inhibitor's efficacy.
Protocol: HPLC-Based dNTP Quantification
-
Cell Culture and Treatment: Culture cells of interest and treat them with the RNR inhibitor for a specific duration.
-
Cell Lysis and Extraction: Harvest the cells and extract the nucleotides using a suitable method, such as methanol extraction.
-
Sample Preparation: Process the extracts to remove proteins and other interfering substances.
-
HPLC Analysis: Separate the dNTPs from other nucleotides using high-performance liquid chromatography (HPLC) with an appropriate column and gradient.
-
Detection and Quantification: Detect the dNTPs using UV absorbance and quantify their concentrations by comparing the peak areas to those of known standards.
-
Data Analysis: Compare the dNTP levels in treated cells to those in untreated control cells to determine the extent of depletion.
Alternative methods for dNTP quantification include enzymatic assays and liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.
Comparison of Advantages and Disadvantages
| Drug | Advantages | Disadvantages |
| This compound | - Dual mechanism of action (RNR inhibition and DNA chain termination).[1][3]- Resistant to deactivation by cytidine deaminase.[3][4] | - Development for solid tumors was discontinued.[17]- On-target toxicity (febrile neutropenia) observed in clinical trials.[7] |
| Gemcitabine | - Broad-spectrum activity against various solid tumors.[18][19]- Self-potentiating mechanism of action.[1][8] | - Development of drug resistance.[20]- Significant side effects, including myelosuppression, nausea, and hair loss.[18][19][21] |
| Triapine | - Potent RNR inhibitor, significantly more so than hydroxyurea.[13]- Active against hydroxyurea-resistant cells.[13]- Potential to overcome drug resistance.[5] | - Still investigational, not yet FDA-approved.[5]- Side effects are still being fully characterized in ongoing clinical trials.[5] |
| Hydroxyurea | - Orally available.[22]- Long history of clinical use for certain cancers and sickle cell anemia.[9][10] | - Relatively low potency compared to newer inhibitors.[14]- Can cause myelosuppression and other side effects.[22]- Potential long-term risk of secondary malignancies.[22] |
Conclusion
This compound represents a rationally designed RNR inhibitor with a promising dual mechanism of action. However, its clinical development for solid tumors was halted, highlighting the challenges in translating preclinical efficacy into clinical success, often due to toxicity.[7][17] In comparison, Gemcitabine remains a widely used chemotherapeutic agent, despite issues with resistance and side effects.[18][19] Triapine shows significant promise as a highly potent RNR inhibitor, with the potential to overcome resistance to other agents.[5][13] Hydroxyurea, while less potent, continues to have a role in specific clinical settings.[9][10]
The validation of RNR inhibitors relies on robust experimental protocols to determine their specific mechanism and potency. The choice of assay, whether enzymatic or cell-based, and the method for quantifying downstream effects like dNTP pool depletion, are critical for a comprehensive evaluation. Future research in this area will likely focus on developing more selective RNR inhibitors with improved therapeutic windows and strategies to overcome resistance mechanisms.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of ribonucleotide reductase inhibitors: an appealing target in anti-tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Triapine used for? [synapse.patsnap.com]
- 6. hematology.org [hematology.org]
- 7. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Triapine - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. sicklecellanemianews.com [sicklecellanemianews.com]
- 11. The Risks and Benefits of Long-term Use of Hydroxyurea in Sickle Cell Anemia: A 17.5 Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gemcitabine Chemotherapy: Uses, Delivery, Side Effects, and More [healthline.com]
- 19. Gemcitabine: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 20. mTORC2 regulates ribonucleotide reductase to promote DNA replication and gemcitabine resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. goodrx.com [goodrx.com]
Tezacitabine vs. Standard Chemotherapy: An Efficacy Comparison in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Tezacitabine, a discontinued investigational nucleoside analogue, and standard-of-care chemotherapy. Due to the discontinuation of this compound's clinical development, direct comparative data from large-scale clinical trials is unavailable. This guide therefore presents the existing clinical data for this compound and contrasts it with the established efficacy of a standard chemotherapy agent, gemcitabine, in the context of pancreatic cancer—a setting where this compound was investigated.
This compound: A Profile
This compound (FMdC) is a pyrimidine nucleoside analogue that acts as an inhibitor of ribonucleotide reductase (RNR) and DNA polymerase.[1] Its mechanism of action involves cellular phosphorylation to its active diphosphate and triphosphate metabolites. The diphosphate metabolite irreversibly inhibits RNR, an enzyme crucial for the production of deoxyribonucleotides for DNA synthesis.[1] The triphosphate metabolite is incorporated into the DNA strand, leading to chain termination and apoptosis.[1]
Signaling Pathway of this compound
Clinical Efficacy of this compound
The clinical development of this compound was halted due to on-target toxicity, specifically febrile neutropenia.[2] As a result, efficacy data is limited to early-phase clinical trials.
Phase I Clinical Trial in Refractory Solid Tumors
A Phase I study of this compound in patients with refractory solid tumors established the safety profile and maximum tolerated dose. While not designed to definitively assess efficacy, some antitumor activity was observed.
| Endpoint | Result |
| Objective Response Rate (ORR) | |
| Partial Response (PR) | 1 patient |
| Stable Disease (SD) | 7 patients |
| Dose-Limiting Toxicity | Myelosuppression (Neutropenia) |
| Recommended Phase II Dose | 270 mg/m² every 2 weeks |
Experimental Protocol: Phase I Dose-Escalation Study
-
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound in patients with advanced solid tumors.
-
Patient Population: Patients with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy.
-
Study Design: Dose-escalation study with cohorts of 3-6 patients. This compound was administered as a 30-minute intravenous infusion.
-
Dosing Schedule: Once every 3 weeks.
-
Efficacy Assessment: Tumor response was evaluated every two cycles (6 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics: Plasma samples were collected at specified time points after this compound administration to determine pharmacokinetic parameters.
Standard Chemotherapy: Gemcitabine in Pancreatic Cancer
Gemcitabine, like this compound, is a nucleoside analogue. It has been a cornerstone of treatment for advanced pancreatic cancer for many years, both as a single agent and in combination regimens.
Efficacy of Gemcitabine-Based Regimens in Advanced Pancreatic Cancer
The following table summarizes the efficacy of gemcitabine as a monotherapy and in combination with nab-paclitaxel, a standard first-line treatment for metastatic pancreatic cancer.
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Gemcitabine Monotherapy | 6.7 months | 3.7 months | 7% |
| Gemcitabine + nab-paclitaxel | 8.5 months | 5.5 months | 23% |
Comparative Analysis and Conclusion
A direct, data-driven comparison of the efficacy of this compound and standard chemotherapy is not feasible due to the early termination of this compound's development. The limited data from Phase I trials of this compound showed modest anti-tumor activity in a heavily pre-treated patient population. In contrast, standard chemotherapy regimens like gemcitabine plus nab-paclitaxel have demonstrated statistically significant survival benefits in large Phase III trials and are established standards of care.
The primary reason for the discontinuation of this compound was its toxicity profile, particularly myelosuppression. For researchers and drug development professionals, the story of this compound underscores the critical importance of the therapeutic index. While the mechanism of action was promising and shared similarities with successful agents like gemcitabine, the on-target toxicity proved to be an insurmountable hurdle in its clinical development. Future research in this area may focus on developing ribonucleotide reductase inhibitors with a more favorable safety profile.
References
Benchmarking Tezacitabine Against Novel Ribonucleotide Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ribonucleotide reductase (RNR) inhibitor, Tezacitabine, with other novel inhibitors targeting the same enzyme. The information presented herein is supported by experimental data from publicly available research, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction to Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] This function makes RNR a prime target for anticancer therapies, as inhibiting its activity can lead to the depletion of the deoxyribonucleotide pool, thereby stalling DNA replication and inducing apoptosis in rapidly proliferating cancer cells.[1] this compound is a nucleoside analog that, upon intracellular phosphorylation, acts as a potent RNR inhibitor.[2] This guide will compare the efficacy and mechanisms of this compound with other novel RNR inhibitors.
Comparative Efficacy of RNR Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following table summarizes the reported IC50 values for this compound and a selection of novel RNR inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Multiple Human Cancer Cell Lines | 0.01 - 0.09 | [2] |
| COH29 | KB (Oral Carcinoma) | 8 | [3] |
| UWB1.289 (Ovarian Cancer, BRCA1-mutant) | 12.30 ± 1.15 | [2] | |
| OV90 (Ovarian Cancer, BRCA1 wild-type) | 31.57 ± 3.35 | [2] | |
| NSC73735 | Recombinant Human RNR | 0.04 - 4.7 | [4] |
| Hydroxyurea (HU) | Recombinant Human RNR | 64 | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for key experimental assays are provided below.
RNR Activity Assay (Radioactive Method)
This protocol describes a method to directly measure the enzymatic activity of RNR.
Materials:
-
Purified RNR enzyme (R1 and R2 subunits)
-
[3H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
NADPH
-
Thioredoxin (TR)
-
Thioredoxin Reductase (TRR)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)
-
Quenching solution (e.g., 2% perchloric acid)
-
Neutralizing solution (e.g., 0.5 M KOH)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing all components except the RNR enzyme and the radiolabeled substrate in the reaction buffer.
-
Add the [3H]-CDP to the mixture and take a zero-time point aliquot.
-
Initiate the reaction by adding the purified RNR enzyme (a mixture of R1 and R2 subunits).
-
Incubate the reaction at 37°C and take aliquots at various time points (e.g., every minute for 4 minutes).
-
Quench the reaction in each aliquot by adding the perchloric acid solution.
-
Neutralize the quenched samples with the KOH solution.
-
Analyze the production of dCDP using a method such as that described by Steeper and Steuart, which separates the product from the substrate.[5][6]
-
Measure the radioactivity of the product using a scintillation counter.
-
Calculate the RNR activity, typically expressed as nmol of dCDP produced per minute per mg of enzyme.[5][6]
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the RNR inhibitors and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[2]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the RNR inhibitors for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Signaling Pathways and Experimental Workflows
The inhibition of RNR has downstream effects on various cellular signaling pathways. Understanding these effects is crucial for a comprehensive assessment of an inhibitor's mechanism of action.
RNR Inhibition and Downstream Effects
RNR inhibitors, by depleting the dNTP pool, induce DNA damage and replication stress. This, in turn, can activate signaling pathways involved in cell cycle arrest and apoptosis. Key pathways affected include the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer and play a role in treatment resistance.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of Tezacitabine: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Tezacitabine, a cytotoxic agent. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound and any materials that come into contact with it must be treated as hazardous cytotoxic waste.
Core Disposal Principles
Proper disposal of this compound waste involves a multi-step process designed to minimize exposure and ensure that the cytotoxic material is handled and disposed of in accordance with safety regulations. The fundamental steps include proper segregation, packaging, labeling, and disposal through a certified hazardous waste management vendor.
All personnel handling this compound waste must be trained on the risks and proper handling procedures.[1] Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to, chemotherapy-rated gloves, disposable gowns, eye protection, and respiratory protection as appropriate.[2][3]
Waste Segregation and Containerization
Proper segregation of cytotoxic waste at the point of generation is the first critical step. Different types of waste require specific containers to ensure safe handling and disposal.
| Waste Type | Description | Recommended Container |
| Sharps | Needles, syringes, scalpels, and other sharp instruments contaminated with this compound. | Puncture-resistant, leak-proof sharps container with a purple lid specifically designated for cytotoxic sharps.[4] |
| Non-Sharps Solids | Gloves, gowns, bench paper, vials, and other solid materials contaminated with this compound. | Yellow and purple-colored waste bags or rigid, leak-proof containers with a purple lid clearly labeled as "Cytotoxic Waste".[4] |
| Liquids | Unused or expired this compound solutions, and contaminated liquid waste. | Leak-proof, screw-cap containers clearly labeled as "Liquid Cytotoxic Waste". These should be segregated from solid waste. |
| Bulk Waste | Grossly contaminated items, expired or unused vials of this compound, and materials from spill clean-ups. | Black containers specifically for bulk pharmaceutical or hazardous chemical waste.[5] |
| Trace Waste | Items with residual amounts of this compound (e.g., empty vials, IV bags, tubing, and PPE that is not saturated). | Yellow waste bags or containers designated for trace chemotherapy waste.[5] |
Step-by-Step Disposal Procedure
-
Wear Appropriate PPE: Before handling any this compound waste, don the required personal protective equipment, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.
-
Segregate at Source: Immediately after use, segregate waste into the appropriate containers as detailed in the table above. Do not mix cytotoxic waste with general laboratory waste.
-
Container Management:
-
Do not overfill waste containers. Fill to the indicated line or no more than three-quarters full.
-
Keep waste containers closed and sealed when not in use to prevent spills and aerosolization.
-
Label all containers clearly with the "Cytotoxic" symbol and the words "Cytotoxic Waste".[1]
-
-
Spill Management: In the event of a spill, use a designated cytotoxic spill kit.[2] All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk cytotoxic waste.[2]
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general traffic until they are collected by a certified hazardous waste transporter.
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. The primary method of disposal for cytotoxic waste is high-temperature incineration.[4]
Experimental Protocols
No specific experimental protocols for the chemical deactivation or disposal of this compound were identified in the reviewed literature. The standard and required method of disposal is through incineration by a licensed facility.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.[6]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
